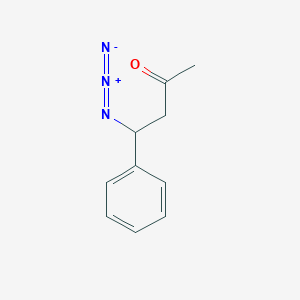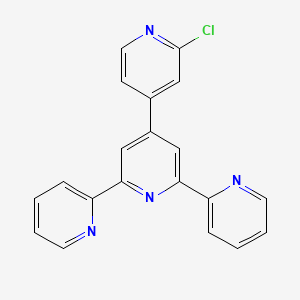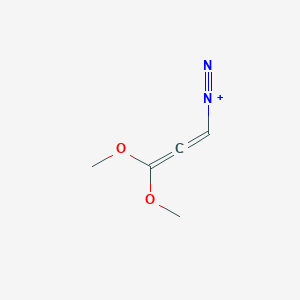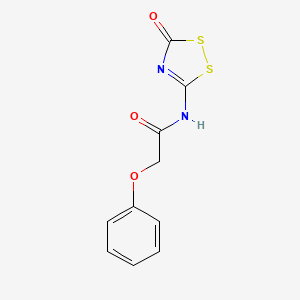
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride. This intermediate is then reacted with 3-amino-1,2,4-dithiazole-5-thione in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The dithiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the dithiazole ring can lead to the formation of thiols or disulfides.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiazole ring may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Applications De Recherche Scientifique
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and proteins. The dithiazole ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the phenoxyacetamide group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide: Similar in structure but lacks the phenoxyacetamide group.
2-Phenoxyacetic acid: Contains the phenoxy group but lacks the dithiazole ring.
Uniqueness
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)-2-phenoxyacetamide is unique due to the combination of the dithiazole ring and phenoxyacetamide group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
918503-87-4 |
|---|---|
Formule moléculaire |
C10H8N2O3S2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
N-(5-oxo-1,2,4-dithiazol-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C10H8N2O3S2/c13-8(11-9-12-10(14)17-16-9)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13,14) |
Clé InChI |
JESKNZYTIFETCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=O)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


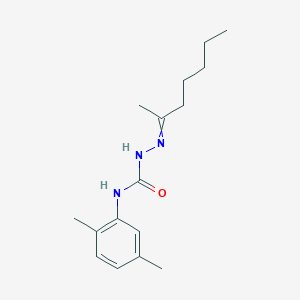
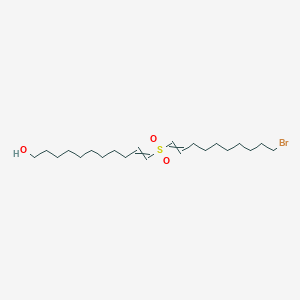
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
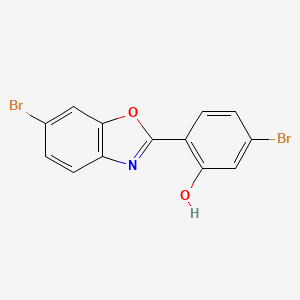
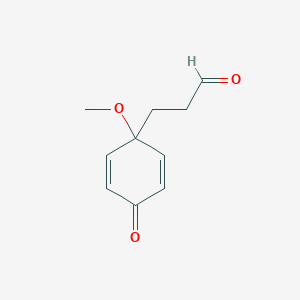
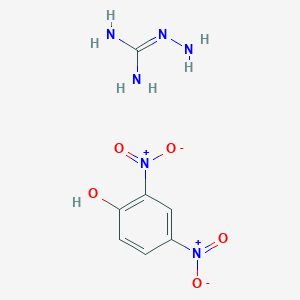
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
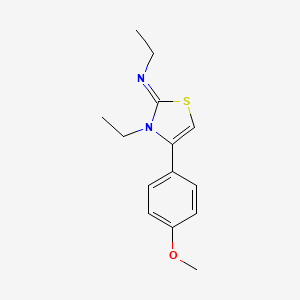
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
